molecular formula C10H16O4 B035514 2H-Pyran-3-aceticacid,2-ethoxy-3,6-dihydro-,methylester,(2S-cis)-(9CI) CAS No. 109669-17-2

2H-Pyran-3-aceticacid,2-ethoxy-3,6-dihydro-,methylester,(2S-cis)-(9CI)

Cat. No.: B035514
CAS No.: 109669-17-2
M. Wt: 200.23 g/mol
InChI Key: PXXOLMXXSZUEIL-WPRPVWTQSA-N
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Description

Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate is an organic compound with a complex structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate typically involves multiple steps. One common method includes the enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde . The process involves a Horner–Wadsworth–Emmons reaction followed by a diastereoselective 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the direct introduction of functional groups into a variety of organic compounds, making the process more streamlined and scalable.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include lithium dialkylcuprates for addition reactions and various oxidizing or reducing agents depending on the desired transformation . The reaction conditions are typically optimized to ensure high yields and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of lithium dialkylcuprates to the compound can yield various alkyl or alkenyl derivatives .

Mechanism of Action

The mechanism of action of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

109669-17-2

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate

InChI

InChI=1S/C10H16O4/c1-3-13-10-8(5-4-6-14-10)7-9(11)12-2/h4-5,8,10H,3,6-7H2,1-2H3/t8-,10-/m0/s1

InChI Key

PXXOLMXXSZUEIL-WPRPVWTQSA-N

SMILES

CCOC1C(C=CCO1)CC(=O)OC

Isomeric SMILES

CCO[C@@H]1[C@@H](C=CCO1)CC(=O)OC

Canonical SMILES

CCOC1C(C=CCO1)CC(=O)OC

Synonyms

2H-Pyran-3-aceticacid,2-ethoxy-3,6-dihydro-,methylester,(2S-cis)-(9CI)

Origin of Product

United States

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